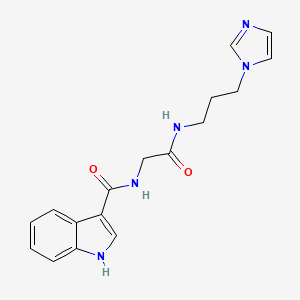

N-(2-((3-(1H-咪唑-1-基)丙基)氨基)-2-氧代乙基)-1H-吲哚-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

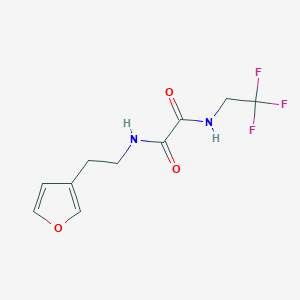

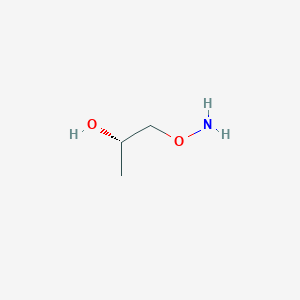

The compound , N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, is a complex molecule that likely exhibits a range of biological activities due to the presence of both imidazole and indole moieties. Imidazole is a five-membered planar ring with two nitrogen atoms that is found in many important biological molecules, including histidine and the related hormone histamine. Indole, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a core component of tryptophan and many alkaloids. The combination of these two structures in one molecule suggests potential for interaction with biological systems, possibly through receptor binding or enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, the synthesis of orthogonally positioned diamino pyrrole- and imidazole-containing polyamides is detailed in a study where the addition of a second amino group to the N1-position of pyrrole or imidazole in polyamides was found to enhance DNA binding affinity and water solubility while retaining sequence specificity . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, involving the stepwise construction of the imidazole and indole frameworks, followed by the introduction of the appropriate substituents through amide bond formation and other common organic reactions.

Molecular Structure Analysis

The molecular structure of N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide would include several functional groups and structural motifs that are significant for its chemical behavior. The imidazole ring imparts a degree of aromaticity and electron density, which could influence the molecule's interaction with other chemical entities. The indole moiety contributes to the molecule's planarity and potential for pi-pi interactions. The amide linkages present in the molecule are known for their stability and resistance to hydrolysis, which could affect the compound's biological stability.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the presence of functional groups such as amides, amines, and aromatic rings suggests that it could undergo a variety of chemical reactions. Amides can participate in acylation and deacylation reactions, amines are nucleophilic and can be alkylated or acylated, and aromatic rings can undergo electrophilic substitution reactions. The imidazole ring, in particular, is known to be a versatile participant in chemical reactions due to its ability to act as both a nucleophile and an electrophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple hydrogen bond donors and acceptors suggests that the compound would have a relatively high boiling point and melting point, as well as good solubility in polar solvents. The compound's stability could be influenced by the presence of the amide bonds, which are typically resistant to hydrolysis. The aromatic nature of the indole and imidazole rings suggests that the compound could absorb light in the UV-visible range, which could be relevant for spectroscopic detection and analysis.

科学研究应用

合成及表征

化学化合物N-(2-((3-(1H-咪唑-1-基)丙基)氨基)-2-氧代乙基)-1H-吲哚-3-甲酰胺属于一类化合物,该类化合物因其结构的独特性和潜在的生物活性而被用于各种科学应用中。虽然没有发现对该特定化合物进行直接研究,但对密切相关的吲哚和咪唑衍生物的研究为类似化合物的合成和表征的潜在应用和方法提供了见解。

吲哚和咪唑衍生物已通过各种化学技术合成和表征,由于其抗氧化剂、抗艾滋病毒和抗癌活性,证明了它们在药物化学中的潜力。这些化合物通常使用特定的反应合成,例如在路易斯酸和碱促进的条件下,N-炔丙基吲哚-2-甲酰胺与炔丙胺反应,从而产生具有有前景的光物理性质的多杂环化合物 (Bakholdina 等,2020)。

生物活性和应用

吲哚和咪唑衍生物的探索延伸到新型治疗剂的开发。这些化合物已显示出广泛的生物活性,包括抗菌、抗氧化和抗癌作用,突出了它们在药物发现和药物化学中的重要性。

例如,已合成和评估含有吲哚部分及其衍生物的席夫碱的抗氧化和抗菌活性,表明一些化合物在这些领域表现出显着效果 (Saundane 等,2015)。类似地,吲哚衍生物已被设计为表皮生长因子受体 (EGFR) 抑制剂,对各种癌细胞系表现出有效的抗癌活性,这表明它们作为靶向癌变过程中特定途径的治疗剂的潜力 (Zhang 等,2017)。

作用机制

Target of Action

Imidazole and indole derivatives are known to interact with a wide range of biological targets. For instance, imidazole is the core structure of many natural products such as histidine, purine, and histamine . Indole is also a key component of many biologically active compounds .

Mode of Action

The mode of action of imidazole and indole derivatives can vary greatly depending on their specific structures and targets. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Imidazole and indole derivatives can affect numerous biochemical pathways. For example, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . Similarly, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Pharmacokinetics

The pharmacokinetics of imidazole and indole derivatives can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics. Generally, these compounds are known for their high solubility in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of imidazole and indole derivatives can be diverse, reflecting their wide range of targets and modes of action. These can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .

Action Environment

The action, efficacy, and stability of imidazole and indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and interactions with its targets .

属性

IUPAC Name |

N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c23-16(19-6-3-8-22-9-7-18-12-22)11-21-17(24)14-10-20-15-5-2-1-4-13(14)15/h1-2,4-5,7,9-10,12,20H,3,6,8,11H2,(H,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVWCUKMVNBSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2537159.png)

![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)

![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)

![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)